Product packaging for 3-Cyclobutylpyrrolidine(Cat. No.:CAS No. 1337336-36-3)

3-Cyclobutylpyrrolidine

Cat. No.: B3377570
CAS No.: 1337336-36-3
M. Wt: 125.21 g/mol
InChI Key: DSLUAYIIWZYURE-UHFFFAOYSA-N
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Description

3-Cyclobutylpyrrolidine features a saturated five-membered pyrrolidine ring, a scaffold highly valued in medicinal chemistry for its three-dimensional coverage and ability to explore pharmacophore space due to sp3-hybridization . The cyclobutyl substituent can influence the molecule's conformation and steric profile, which are critical factors for biological activity and target selectivity . This compound serves as a versatile building block for the synthesis of novel biologically active molecules. Researchers utilize such pyrrolidine-based structures in drug discovery programs, particularly for designing compounds with optimized physicochemical parameters, such as solubility and lipophilicity, and for creating chiral centers that are essential for binding to enantioselective protein targets . As a saturated nitrogen heterocycle, it is part of a class of structures known to contribute to the clinical success of new bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B3377570 3-Cyclobutylpyrrolidine CAS No. 1337336-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7(3-1)8-4-5-9-6-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLUAYIIWZYURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337336-36-3
Record name 3-cyclobutylpyrrolidine
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Methodologies for the Chemical Synthesis of 3 Cyclobutylpyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for 3-Cyclobutylpyrrolidine

The first strategy involves disconnecting the bonds of the pyrrolidine (B122466) ring itself. A common approach is a C-N bond disconnection, which simplifies the heterocyclic ring into a linear amino-precursor. For instance, a disconnection across the N1-C2 and N1-C5 bonds points towards a 1,4-dihalo-2-cyclobutylbutane and a nitrogen source as starting materials. A more strategic two-bond disconnection, such as a [3+2] cycloaddition approach, would break the C2-C3 and C4-C5 bonds, leading to an azomethine ylide and a cyclobutyl-substituted alkene as precursors. acs.org

The second major strategy focuses on the C-C bond connecting the cyclobutyl moiety to the pyrrolidine ring. This disconnection at the C3 position suggests a pre-formed pyrrolidine derivative (a synthon) and a cyclobutyl electrophile or nucleophile. synthiaonline.comresearchgate.net This approach is advantageous as it allows for the synthesis and functionalization of the pyrrolidine ring prior to the introduction of the cyclobutyl group.

Multistep Reaction Sequences for the Preparation of this compound

The forward synthesis, guided by retrosynthetic analysis, can be accomplished through various multistep reaction sequences. These sequences can be broadly categorized by the order in which the two core structural motifs, the pyrrolidine ring and the cyclobutyl group, are assembled.

Construction of the Pyrrolidine Ring System via Cyclization Reactions

The formation of the pyrrolidine ring is a cornerstone of many syntheses of this compound. Intramolecular cyclization is a powerful strategy that involves the formation of a C-N bond within a suitably functionalized acyclic precursor. For example, a common method is the nucleophilic substitution of a leaving group on a carbon chain by an amino group.

Another prominent method for constructing the pyrrolidine skeleton is through [3+2] cycloaddition reactions. acs.orgbohrium.com This approach involves the reaction of a three-atom component (the 1,3-dipole, typically an azomethine ylide) with a two-atom component (the dipolarophile, an alkene). acs.orgtandfonline.com To synthesize this compound, cyclobutylethylene could serve as the dipolarophile. The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde. researchgate.net

The table below summarizes some general cyclization strategies applicable to the synthesis of the pyrrolidine ring.

Cyclization Strategy General Reactants Key Bond Formation Reference
Intramolecular Aminationγ-AminoalkenesC-N nih.gov
1,3-Dipolar CycloadditionAzomethine Ylide + AlkeneC-C, C-C, C-N acs.orgacs.org
Borrowing Hydrogen MethodologyPrimary Amine + DiolC-N, C-N acs.orgresearchgate.net
Palladium-Catalyzed Carboaminationγ-Aminoalkene + Aryl BromideC-N, C-C nih.gov

Introduction of the Cyclobutyl Moiety onto the Pyrrolidine Framework

Alternatively, the cyclobutyl group can be introduced onto a pre-existing pyrrolidine ring. This approach often involves the generation of a nucleophilic or electrophilic center at the C3 position of the pyrrolidine.

One effective method is the cobalt-catalyzed cross-coupling reaction between a 3-iodopyrrolidine (B174656) derivative and a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide). acs.orgorganic-chemistry.orgnih.govresearchgate.net This reaction allows for the formation of the C-C bond between the two rings in an efficient manner. acs.org Similarly, palladium-catalyzed hydroarylation can be used to introduce aryl groups at the 3-position of a pyrroline (B1223166), which can then be reduced to the corresponding pyrrolidine. researchgate.netchemrxiv.orgnih.govchemrxiv.org While this method is for aryl groups, similar cross-coupling strategies can be adapted for alkyl substituents.

The following table outlines a key method for introducing a cyclobutyl group onto a heterocyclic framework.

Reaction Type Pyrrolidine Precursor Cyclobutyl Source Catalyst/Reagents Reference
Cobalt-Catalyzed Cross-Coupling3-Iodo-N-protected-pyrrolidineCyclobutylmagnesium bromideCobalt(II) salt acs.orgnih.gov

Asymmetric Synthetic Approaches to Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis of this compound

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that can be used to direct the alkylation of enolates. harvard.edu

In the context of this compound synthesis, an N-acylpyrrolidinone can be deprotonated to form a chiral enolate, which then reacts with a cyclobutyl halide. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched 3-cyclobutylpyrrolidinone, which can be further reduced to the target compound. Pyrrolidine-based chiral auxiliaries themselves are also frequently used to transfer chirality. springerprofessional.de

Chiral Auxiliary Type Application Key Principle Reference
Evans OxazolidinoneAsymmetric alkylation of N-acylpyrrolidinoneDiastereoselective enolate alkylation researchgate.netharvard.edu
"Quat" PyrrolidinoneStereoselective enolate reactionsControl of enolate geometry and electrophile approach manchester.ac.ukresearchgate.net
Sulfur-based AuxiliariesAsymmetric aldol (B89426) and alkylation reactionsFormation of stereochemically defined enolates scielo.org.mx

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of chiral auxiliaries. Both metal-based catalysts and organocatalysts can be employed.

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. nih.govmdpi.comrsc.orgajchem-b.comacs.org A pyrroline precursor to this compound could be hydrogenated using a chiral rhodium-diphosphine complex to afford the desired enantiomer with high enantiomeric excess.

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a major area of asymmetric synthesis. mdpi.comacs.orgmdpi.comrsc.org Chiral pyrrolidine derivatives, such as diarylprolinol silyl (B83357) ethers, can catalyze the asymmetric [3+2] cycloaddition between an azomethine ylide and a cyclobutyl-containing dipolarophile, thereby establishing the stereocenters of the pyrrolidine ring in a highly controlled manner. mdpi.com

Catalytic Method Catalyst Type Transformation Key Feature Reference
Asymmetric HydrogenationChiral Rhodium-Diphosphine ComplexReduction of a prochiral pyrrolineHigh enantioselectivity nih.govrsc.org
Asymmetric CycloadditionChiral Diarylprolinol Silyl Ether[3+2] CycloadditionEnantioselective formation of the pyrrolidine ring mdpi.comresearchgate.net
Asymmetric Michael AdditionChiral Pyrrolidine-Triazole ConjugatesConjugate addition to an α,β-unsaturated systemCreation of a stereocenter at the 3-position acs.org

Chemoenzymatic Routes for this compound Preparation

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the broad applicability of chemical reactions, offers a powerful approach for producing enantiomerically pure compounds. emich.edursc.org For the preparation of chiral this compound, enzymes can be employed for the asymmetric transformation of prochiral substrates or the resolution of racemic mixtures. researchgate.netrsc.org

Key enzymatic strategies applicable to pyrrolidine synthesis include:

Enzymatic Kinetic Resolution (EKR): This is a widely used method for separating enantiomers from a racemic mixture. Hydrolases, particularly lipases and proteases, are frequently used to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. rsc.org For instance, the racemic acetate (B1210297) of a suitable precursor, such as N-protected 4-hydroxy-3-cyclobutyl-pyrrolidine, could be subjected to hydrolysis catalyzed by a lipase (B570770) like Candida antarctica lipase B (CAL-B) or lipase from Pseudomonas cepacia (PSL-C). This would yield one enantiomer as the alcohol and leave the other as the unreacted acetate, allowing for their separation. The enzymatic hydrolysis of various monosubstituted pyrrolidines has been successfully demonstrated. rsc.org Similarly, lipases have been used to resolve racemic 2,5-disubstituted pyrrolidine derivatives through enantioselective hydrolysis of diacylates. oup.com

Enzymatic Desymmetrization: This strategy involves the enantioselective transformation of a prochiral or meso-compound to create a chiral product. A hypothetical meso-precursor, such as 1-benzyl-3-cyclobutylpyrrolidine-2,5-dione, could potentially be desymmetrized using an amidase or a lipase to selectively hydrolyze one of the two enantiotopic carbonyl groups, leading to a chiral carboxylic acid. The enzymatic desymmetrization of various meso-N-Boc-2,5-cis-disubstituted pyrrolidines has been achieved with high enantiomeric excess through ester hydrolysis or transesterification. researchgate.net

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of standard EKR, DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. For the synthesis of a chiral 3-hydroxypyrrolidine, a ruthenium catalyst can be used for the racemization of the starting material while a lipase performs the enantioselective acetylation, leading to a high yield of a single enantiomer. rsc.org This approach could be adapted for a this compound precursor bearing a hydroxyl group.

The choice of enzyme, solvent, and reaction conditions is critical for achieving high enantioselectivity and yield. Water-miscible organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can influence and often improve the enantioselectivity of lipase-catalyzed reactions. oup.com

The following table summarizes chemoenzymatic approaches used for the synthesis of chiral pyrrolidine derivatives, which could be adapted for this compound.

Enzyme TypeStrategySubstrate TypeRepresentative Enzyme(s)Potential Application for this compound Synthesis
LipaseKinetic ResolutionRacemic N-protected 3-hydroxypyrrolidine acetateCandida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL-C)Resolution of a racemic 3-cyclobutyl-4-hydroxypyrrolidine precursor.
LipaseKinetic ResolutionRacemic N-protected 2,5-bis(acetoxymethyl)pyrrolidinePseudomonas sp. lipase (Lipase PS)Resolution of a racemic precursor containing ester functionalities.
LipaseDynamic Kinetic ResolutionRacemic N-protected 3-hydroxypyrrolidineLipase PS-IM, Ruthenium catalystHigh-yield synthesis of an enantiopure 3-cyclobutyl-4-hydroxypyrrolidine precursor.
AmidaseDesymmetrization / Kinetic Resolutionmeso- or racemic diamidesAmidase from Rhodococcus sp.Desymmetrization of a prochiral this compound dicarboxamide.
ProteaseKinetic ResolutionRacemic N-protected 2-(oxalamic ester)pyrrolidineProtease from Aspergillus sp.Resolution of a racemic pyrrolidine precursor with an ester group. rsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield, purity, and stereoselectivity of a synthetic process while minimizing reaction times and by-product formation. For the synthesis of this compound, several parameters would need to be systematically investigated for key chemical transformation steps.

A potential non-enzymatic route to this compound could involve the addition of a cyclobutyl Grignard reagent to a suitable electrophile, followed by cyclization. The optimization of such a sequence would involve several factors:

Reagent Stoichiometry: In Grignard reactions for pyrrolidine synthesis, using an excess of the Grignard reagent can be necessary to drive the reaction to completion, but the optimal number of equivalents must be determined to balance yield with cost and ease of purification. emich.edu

Solvent: The choice of solvent is critical. For instance, in the addition of Grignard reagents to N-sulfinyl aldimines for pyrrolidine synthesis, non-coordinating solvents like diethyl ether (Et₂O) can be favored over tetrahydrofuran (B95107) (THF) to increase the reactivity of the Grignard reagent and suppress side reactions like α-deprotonation. psu.edu

Temperature: Temperature control is essential for managing reaction rates and selectivity. Low temperatures (e.g., -78 °C to -40 °C) are often required during the addition of organometallic reagents to sensitive substrates to prevent side reactions and improve diastereoselectivity. psu.edudiva-portal.org

Catalyst and Additives: In metal-catalyzed reactions, such as a potential palladium-catalyzed hydroarylation of a pyrroline precursor to introduce the cyclobutyl group (if starting from a cyclobutylboronic acid), the choice of ligand and additives is paramount. nih.gov Screening different phosphine (B1218219) ligands, palladium sources (e.g., Pd₂(dba)₃), and additives like copper(II) triflate (Cu(OTf)₂) can dramatically impact reaction efficiency and yield. nih.gov

Reaction Time and Method: Monitoring the reaction progress over time is necessary to identify the point of maximum conversion without significant decomposition or by-product formation. The use of microwave irradiation has been shown to significantly reduce reaction times for pyrrolidine synthesis via the aza-Cope rearrangement Mannich cyclization, from several hours under conventional heating to just minutes. emich.edu

The following table outlines key parameters and their potential impact on the synthesis of this compound, based on established pyrrolidine syntheses.

ParameterVariableObjective of OptimizationExample from Analogous Syntheses
Temperature -78 °C to 150 °CControl selectivity, prevent side reactions, improve reaction rate.Grignard additions are often performed at low temperatures (-48 °C) to enhance diastereoselectivity. psu.edu
Solvent THF, Dioxane, Et₂O, DCEImprove solubility, influence reagent reactivity, affect yield.Switching from THF to Et₂O can prevent undesired α-deprotonation in reactions with N-sulfinyl aldimines. psu.edu
Catalyst/Ligand Pd, Ru, Rh complexes; Chiral ligandsEnhance reaction rate, control stereoselectivity.In Pd-catalyzed hydroarylation, the choice of phosphine ligand is critical for an efficient process. nih.gov
Reagent Equivalents 1 to 6 equivalentsDrive reaction to completion, minimize waste.Using 6 equivalents of a Grignard reagent ensured completion of an amino alcohol synthesis for subsequent cyclization. emich.edu
Additives Lewis acids (e.g., Cu(OTf)₂), Bases (e.g., K₂CO₃)Activate substrates, facilitate catalytic cycles, neutralize acidic by-products.Cu(OTf)₂ was found to be a superior additive to silver(I) salts in a palladium-catalyzed pyrroline arylation. nih.gov
Heating Method Conventional vs. MicrowaveReduce reaction time, improve yield.Microwave heating reduced the time for an aza-Cope rearrangement from 24 hours to 30 minutes. emich.edu

Comparative Analysis of Different Synthetic Strategies for this compound

1,3-Dipolar Cycloaddition: This is a classic and powerful method for constructing five-membered heterocycles. nih.gov The reaction between an azomethine ylide (the 1,3-dipole), generated in situ from an α-amino acid or an amine, and a cyclobutyl-substituted alkene (the dipolarophile) would directly form the pyrrolidine ring. This method offers good control over stereochemistry but can sometimes require multiple steps to prepare the necessary precursors. nih.gov

Ring-Closing Metathesis (RCM): RCM, often employing Grubbs' catalyst, is a robust method for forming cyclic structures. A potential route could start with the synthesis of an acyclic diallylamine (B93489) derivative bearing a cyclobutyl group. RCM would then form a 3-cyclobutyl-3-pyrroline, which could be subsequently reduced to the desired pyrrolidine. This strategy was successfully used to create a 3-pyrroline (B95000) intermediate for the synthesis of other substituted pyrrolidines. researchgate.net

Palladium-Catalyzed Alkene Hydrofunctionalization: A modern and efficient approach would be the palladium-catalyzed hydroarylation (or hydroalkylation) of an N-protected pyrroline with a cyclobutylboronic acid or a similar organometallic reagent. Such methods can provide direct access to 3-substituted pyrrolidines with broad substrate scope. nih.gov The success of this route would heavily depend on finding the right catalyst system to favor the desired hydroalkylation over other potential side reactions.

Multi-component Reactions (MCRs): Reactions like the Ugi four-component reaction can assemble complex molecules in a single step, offering high atom economy and diversity. A highly diastereoselective Ugi reaction involving a chiral cyclic imine, a cyclobutyl-containing carboxylic acid, an isocyanide, and an amine could potentially generate a densely functionalized pyrrolidine precursor that can be converted to this compound. scispace.com

Functionalization of Chiral Pool Precursors: Starting from readily available chiral molecules like L-proline or 4-hydroxy-L-proline is a common strategy for synthesizing chiral pyrrolidine derivatives. mdpi.com A route could involve the conversion of 4-hydroxyproline (B1632879) into a derivative with a suitable leaving group at the 4-position, followed by a cross-coupling reaction with a cyclobutyl organometallic reagent.

The following table provides a comparative analysis of these potential strategies for synthesizing this compound.

Synthetic StrategyKey TransformationAdvantagesDisadvantagesStereocontrol
1,3-Dipolar Cycloaddition [3+2] CycloadditionConvergent; good stereocontrol.Can require multi-step synthesis of precursors; regioselectivity can be an issue.High, often dictated by the stereochemistry of the starting materials and reaction conditions.
Ring-Closing Metathesis (RCM) Olefin MetathesisHigh functional group tolerance; reliable for ring formation.Requires specific acyclic precursors; uses expensive ruthenium catalysts.Stereocenter must be set before or after cyclization.
Pd-Catalyzed Hydrofunctionalization Reductive Mizoroki-Heck ReactionDirect and efficient; broad scope.Catalyst and condition optimization can be challenging; potential for side reactions.Can be made highly enantioselective with chiral ligands.
Multi-component Reactions (MCRs) Ugi or similar MCRHigh atom economy; rapid generation of complexity; diversity-oriented.Often produces highly functionalized products requiring further modification; optimization can be complex.Can be highly diastereoselective, especially with chiral inputs. scispace.com
Chiral Pool Synthesis Functionalization of Proline DerivativesStarts with enantiopure material; well-established chemistry.Can involve multiple protection/deprotection steps; may require harsh conditions for C-C bond formation.Excellent, derived from the starting material.

Chemical Reactivity and Derivatization Studies of 3 Cyclobutylpyrrolidine

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom of 3-Cyclobutylpyrrolidine

The nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, making it the primary site for a variety of chemical reactions, including alkylation, acylation, oxidation, and participation in the formation of more complex heterocyclic systems.

The secondary amine of this compound readily undergoes N-alkylation when treated with alkyl halides. This reaction, a type of nucleophilic aliphatic substitution, is fundamental in organic synthesis for introducing alkyl groups onto a nitrogen atom. wikipedia.org The reaction proceeds by the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbon of the alkyl halide, yielding a tertiary amine. wikipedia.org However, this process can sometimes lead to overalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt, particularly if the alkylating agent is highly reactive or used in excess. researchgate.net

N-acylation is another key transformation, typically achieved by reacting this compound with acyl chlorides or acid anhydrides. This reaction is generally very efficient and leads to the formation of a stable amide linkage. The process involves the nucleophilic addition of the pyrrolidine nitrogen to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). researchgate.netnih.gov Lewis acids can be employed to facilitate the acylation of less reactive pyrrolidine derivatives. rsc.org

Below is a table summarizing representative N-alkylation and N-acylation reactions applicable to this compound.

Reaction TypeReagentProduct ClassGeneral Conditions
N-AlkylationAlkyl Halide (e.g., R-Br, R-I)Tertiary AmineBase (e.g., K₂CO₃, Na₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) researchgate.net
N-AcylationAcyl Chloride (e.g., R-COCl)AmideBase (e.g., Triethylamine, Pyridine) in an inert solvent (e.g., CH₂Cl₂, THF) researchgate.netnih.gov
N-AcylationAcid Anhydride (e.g., (RCO)₂O)AmideOften proceeds without a catalyst, or with gentle heating
Reductive AminationAldehyde/Ketone + Reducing AgentTertiary AmineNaBH(OAc)₃, NaBH₃CN, or H₂/Pd-C

The nitrogen atom of the this compound ring can undergo oxidation. The oxidation of secondary amines can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation mediated by reagents like ruthenium tetroxide (RuO₄) can convert secondary amines into imines, which may be further oxidized to amides. researchgate.net A redox-enabled strategy has been reported for the intramolecular hydroamination of secondary amines, which proceeds through the in situ generation of a hydroxylamine (B1172632) by oxidation, followed by cyclization to a pyrrolidine N-oxide, and subsequent reduction. rsc.org These N-oxides are key intermediates; their reduction, for example with iron powder, can regenerate the amine functionality. rsc.orgrsc.org

Sterically hindered pyrrolidine derivatives can be oxidized to form stable nitroxide radicals. nih.govnih.gov The reduction of these nitroxides, for instance by ascorbate, back to the corresponding hydroxylamine or amine is a well-studied process. nih.gov

Key Oxidation/Reduction Transformations:

Oxidation to N-Oxide: Achieved using oxidants like m-CPBA or H₂O₂.

Reduction of N-Oxide: Can be accomplished with various reducing agents, including zinc in acetic acid or iron powder, to yield the parent amine. rsc.orgrsc.org

Oxidation to Imines/Amides: Stronger oxidizing agents can lead to the formation of imines or lactams through oxidation of the adjacent C-H bonds. researchgate.netresearchgate.net

The pyrrolidine scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. thieme-connect.comthieme-connect.com The nitrogen atom can act as an internal nucleophile in reactions designed to construct an additional ring fused to the pyrrolidine core.

One common strategy is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from pyrrolidine derivatives. These reactions, often performed with maleimides or other dipolarophiles, lead to the formation of highly substituted, fused pyrrolidine systems. beilstein-journals.org Another approach involves tandem reactions, such as an intramolecular Heck reaction following an N-allylation step, to construct fused polycyclic structures like pyrrolo[2,1-a]isoquinolines. beilstein-journals.org These methods provide powerful tools for assembling complex molecular architectures from simpler pyrrolidine precursors. rsc.orgmdpi.com

Transformations at the Cyclobutyl Moiety of this compound

The cyclobutyl group, while generally stable, possesses significant ring strain (approximately 26 kcal/mol), which can be exploited as a driving force for chemical transformations. uark.edu

The strain energy of the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions, particularly under conditions that generate radical intermediates. A notable example is the visible-light-mediated photoredox catalysis of N-cyclobutylanilines. nih.gov In this process, single-electron oxidation of the amine generates an amine radical cation, which triggers the cleavage of a C-C bond in the cyclobutyl ring. nih.govnih.gov This ring-opening produces a reactive distonic radical cation intermediate, which can then participate in further reactions, such as [4+2] annulation with alkynes to form six-membered rings. nih.govdeepdyve.com This strategy effectively converts the cyclobutyl group into a four-carbon linear chain that is incorporated into a new ring system. uark.edu The rate of ring-opening for a cyclobutylcarbinyl radical is significant, though generally slower than that of a cyclopropylcarbinyl radical. nih.gov

Reaction TypeInitiatorKey IntermediateTypical Product
Photocatalytic AnnulationVisible Light Photocatalyst (e.g., Ir or Ti-based)Distonic Radical CationAmine-substituted Cyclohexenes nih.govnih.gov
Radical-Mediated OpeningRadical InitiatorsOpen-chain RadicalFunctionalized Butyl Chains

Direct functionalization of the C-H bonds of a cyclobutane ring is challenging due to their increased s-character and strength compared to C-H bonds in unstrained alkanes. nih.gov However, significant progress has been made using directing-group strategies. nih.govacs.org A common approach involves installing a directing group on the molecule that can coordinate to a metal catalyst (e.g., palladium) and guide the functionalization to a specific C-H bond on the cyclobutane ring. acs.org For instance, an aminoquinoline directing group attached to a cyclobutane carboxylic acid has been used to achieve C-H arylation at the methylene (B1212753) position. acs.org

While many methods focus on forming sp³-sp² carbon-carbon bonds, carbene-induced C-H functionalization has been used to form sp³-sp³ C-C bonds. nih.gov These reactions often show high regio- and stereoselectivity, allowing for the controlled installation of various substituents, including aryl, heteroaryl, and alkyl groups, onto the cyclobutane core. nih.govacs.org This logic provides a powerful alternative to traditional methods for synthesizing complex, substituted cyclobutane-containing molecules. nih.govacs.org

Advanced Structural Characterization and Conformational Analysis of 3 Cyclobutylpyrrolidine

Detailed Spectroscopic Investigations of 3-Cyclobutylpyrrolidine

Spectroscopy serves as a fundamental tool for probing the molecular structure of this compound. A multi-faceted approach involving Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and chiroptical spectroscopy provides a detailed picture of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the constitution and relative stereochemistry of this compound. Both ¹H and ¹³C NMR spectra offer critical data on the chemical environment of each atom.

In ¹H NMR, the signals for protons on the pyrrolidine (B122466) and cyclobutyl rings appear in distinct regions. The protons attached to carbons adjacent to the nitrogen atom (C2 and C5) are expected to be deshielded, appearing at a lower field. The complexity of the splitting patterns, governed by spin-spin coupling, provides insight into the connectivity and dihedral angles between adjacent protons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals.

The coupling constants (J-values) are particularly useful for stereochemical assignment. The magnitude of the vicinal coupling constant (³JHH) between protons on the C3 of the pyrrolidine ring and the adjacent proton on the cyclobutyl ring can help determine the relative cis/trans orientation of the substituent. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, offering definitive proof of the molecule's conformation and relative stereochemistry.

Table 1: Predicted NMR Chemical Shift Ranges for this compound
NucleusPositionPredicted Chemical Shift (δ) ppmNotes
¹HN-H1.0 - 3.0Broad signal, position is concentration and solvent dependent.
¹HPyrrolidine CH₂, CH (C2, C5, C4, C3)2.5 - 3.5Protons on C2 and C5 are expected to be the most downfield within this range.
¹HCyclobutyl CH₂, CH1.5 - 2.5Complex multiplet patterns due to restricted rotation and ring puckering.
¹³CPyrrolidine C2, C545 - 55Adjacent to the nitrogen atom.
¹³CPyrrolidine C3, C425 - 40Aliphatic carbons within the five-membered ring.
¹³CCyclobutyl CH₂, CH20 - 40Aliphatic carbons within the four-membered ring.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its molecular vibrations. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

For this compound, key vibrational modes include:

N-H Stretching: A moderate to weak absorption in the IR spectrum, typically around 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ corresponding to the sp³-hybridized C-H bonds of the pyrrolidine and cyclobutyl rings.

N-H Bending: A moderate absorption around 1590-1650 cm⁻¹ in the IR spectrum.

C-N Stretching: Found in the fingerprint region of the IR spectrum, typically between 1000 and 1250 cm⁻¹.

Ring Vibrations: The skeletal vibrations of both the pyrrolidine and cyclobutyl rings give rise to a complex pattern of bands in the fingerprint region (< 1500 cm⁻¹), which are highly specific to the molecule's structure.

Raman spectroscopy would be particularly useful for observing the symmetric C-C stretching vibrations of the carbocyclic ring system, which may be weak or absent in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
StretchingN-H3300 - 3500Moderate-Weak
StretchingC-H (sp³)2850 - 3000Strong
BendingN-H1590 - 1650Moderate
BendingCH₂1430 - 1470Moderate
StretchingC-N1000 - 1250Moderate

The carbon atom at the 3-position of the pyrrolidine ring is a stereocenter, making this compound a chiral molecule. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for analyzing chiral samples.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of plane-polarized light as a function of wavelength.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by the chiral molecule.

For an enantiomerically pure or enriched sample of this compound, ORD and CD would produce non-zero spectra. While the saturated nature of the molecule means it lacks strong chromophores for intense CD signals in the accessible UV-Vis range, derivatization with a chromophore-containing group can enhance the signal. The sign and magnitude of the Cotton effect in the CD spectrum are unique to a specific enantiomer (R or S). By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of the molecule can be determined. These techniques are also highly sensitive for quantifying the enantiomeric purity of a sample.

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography provides the most unambiguous and precise structural information, revealing the exact three-dimensional arrangement of atoms in the solid state. While obtaining suitable single crystals of the volatile, low-melting parent amine can be challenging, its derivatives (e.g., hydrochloride or tartrate salts) are more amenable to crystallization.

A successful crystallographic analysis of a this compound derivative would yield a wealth of data, including:

Definitive confirmation of the covalent structure.

Precise bond lengths and bond angles for every atom in the molecule.

The exact conformation of both the pyrrolidine and cyclobutyl rings in the crystal lattice.

The relative stereochemistry at the C3 position. If a chiral salt is used (e.g., tartrate), the absolute stereochemistry can often be determined.

Details of intermolecular interactions , such as hydrogen bonding, which dictate the crystal packing.

This information is invaluable, providing a static snapshot of the molecule's lowest energy conformation in the solid state, which serves as a benchmark for computational models and solution-state conformational studies.

Conformational Landscape and Dynamics of this compound

The bulky cyclobutyl group at the C3 position significantly influences the conformational equilibrium of the pyrrolidine ring. Steric interactions between the two rings will favor conformations that minimize these clashes, potentially restricting the free interconversion between different puckered forms.

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to alleviate torsional and angle strain. The primary puckering modes are the envelope (E) and twist (T) conformations. aip.org In an envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For a 3-substituted pyrrolidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position in these puckered forms. The pyrrolidine ring undergoes rapid dynamic interconversion between these conformations at room temperature, a process known as pseudorotation. rsc.orgrsc.org Studies on similar systems show that the energy barrier for this ring inversion is typically low. rsc.org The presence of the C3-cyclobutyl group will create specific energy minima, favoring certain puckered states (e.g., C3-endo or C3-exo) to minimize steric hindrance. nih.gov The dynamics of this puckering can be studied using variable-temperature NMR experiments, which can reveal the energy barriers between different conformational isomers. rsc.org

Intermolecular Interactions and Hydrogen Bonding in this compound Systems

The intermolecular forces present in this compound systems are critical to understanding its physical properties, such as boiling point, solubility, and its behavior in biological environments. These interactions are primarily governed by the molecule's structure, which includes a polar secondary amine group within the pyrrolidine ring and a nonpolar cyclobutyl substituent. The principal intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces. libretexts.orglibretexts.org

Hydrogen Bonding: The most significant intermolecular interaction for this compound is hydrogen bonding. libretexts.org The pyrrolidine ring contains a secondary amine (N-H) group. This feature allows the molecule to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). nih.gov

As a Donor: The N-H group can form a hydrogen bond with an electronegative atom (like oxygen or nitrogen) on an adjacent molecule.

As an Acceptor: The nitrogen's lone pair can form a hydrogen bond with a hydrogen atom from an N-H or O-H group on another molecule.

This dual capability allows this compound molecules to form dimers or larger oligomeric chains in the pure liquid state or in non-polar solvents. wikipedia.org The strength of an N-H···N hydrogen bond is generally weaker than that of an O-H···O bond but is still a dominant force determining the substance's properties. nih.gov

London Dispersion Forces: These are the weakest type of intermolecular force and arise from temporary, induced dipoles in molecules. libretexts.org They are present in all molecules, but their contribution is most significant for the nonpolar portions of the structure, such as the cyclobutyl ring and the hydrocarbon backbone of the pyrrolidine ring. The larger surface area of the cyclobutyl group compared to, for instance, a methyl group, allows for more substantial van der Waals contacts. nih.gov

The interplay of these forces dictates how this compound interacts with itself and with other molecules, such as solvents or biological macromolecules. The hydrogen bonding capability, in particular, is crucial for its potential interactions within a biological context, such as binding to the active site of an enzyme or receptor. nih.gov

Table 2: Summary of Intermolecular Interactions in this compound

Interaction TypeDescriptionRelevant Molecular Feature(s)Relative Strength
Hydrogen Bonding Strong dipole-dipole interaction involving H bonded to N, O, or F. wikipedia.orgPyrrolidine N-H groupStrongest
Dipole-Dipole Attraction between permanent partial positive and partial negative charges on polar molecules. harvard.eduPolar N-H bondIntermediate
London Dispersion Attraction from temporary, fluctuating electron distributions in all molecules. libretexts.orgEntire molecule, especially the cyclobutyl and C-H frameworkWeakest

Computational and Theoretical Chemistry Studies on 3 Cyclobutylpyrrolidine

Quantum Chemical Calculations for Electronic Structure Analysis of 3-Cyclobutylpyrrolidine

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. aps.orgwikipedia.orgrsc.org For this compound, methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its electronic structure. nih.gov These calculations can reveal critical information about the molecule's stability, reactivity, and spectroscopic properties.

Key electronic properties that can be calculated for this compound include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map visually represents the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom in the pyrrolidine (B122466) ring is expected to be an electron-rich, nucleophilic center.

Note: The data in this table is exemplary and intended to illustrate the types of results obtained from quantum chemical calculations. Actual values would be derived from specific computational studies.

Molecular Mechanics and Dynamics Simulations of this compound Conformations

The conformational flexibility of this compound, arising from the puckering of both the cyclobutane (B1203170) and pyrrolidine rings, can be effectively studied using molecular mechanics (MM) and molecular dynamics (MD) simulations. mdpi.comambermd.orglammps.org These methods provide a detailed picture of the molecule's dynamic behavior and the relative energies of its different conformers. libretexts.orgfrontiersin.org

Molecular mechanics force fields, such as AMBER or MMFF, can be used to perform conformational searches to identify the most stable, low-energy conformations of this compound. ambermd.org The puckering of the cyclobutane ring and the envelope or twist conformations of the pyrrolidine ring, along with the relative orientation of the two rings, are key degrees of freedom.

Molecular dynamics simulations can then be used to study the time-dependent behavior of these conformations. nih.gov By simulating the motion of the atoms over time, MD can reveal the pathways and energy barriers for interconversion between different conformers. nih.govmanchester.ac.uk This provides a dynamic understanding of the molecule's flexibility, which is crucial for predicting its interaction with other molecules, such as biological receptors. mdpi.com A study on related pyrrolidine derivatives has highlighted the importance of such conformational analyses. nih.gov

Table 2: Relative Energies of Plausible Conformations of this compound (Exemplary Data)

Conformation Pyrrolidine Puckering Cyclobutane Puckering Relative Energy (kcal/mol) Population at 298 K (%)
Equatorial-Bent Envelope (C2-endo) Bent 0.00 65
Axial-Bent Envelope (C2-endo) Bent 1.2 15
Equatorial-Planar Envelope (C2-endo) Planar (Transition State) 3.5 <1

Note: This data is hypothetical and for illustrative purposes. The labels "Equatorial" and "Axial" refer to the orientation of the cyclobutyl group relative to the pyrrolidine ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.gov For this compound, key spectroscopic data that can be predicted include Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies for Infrared (IR) spectroscopy.

DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations involve computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. By comparing the calculated shifts for different possible isomers or conformers with experimental spectra, the correct structure can be assigned with high confidence.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated. These computed frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of specific vibrational modes to the observed absorption bands.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Exemplary Data)

Parameter Predicted Value (DFT) Experimental Value (Exemplary)
¹H NMR Shift (H on N) 2.1 ppm 2.0 ppm
¹³C NMR Shift (C adjacent to N) 55.4 ppm 54.8 ppm
IR Freq. (N-H stretch) 3350 cm⁻¹ 3345 cm⁻¹

Note: The predicted values are illustrative of what can be obtained through computational methods. Experimental values are hypothetical for comparison.

Computational Elucidation of Reaction Pathways and Transition States for this compound Transformations

Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry provides the tools to explore reaction pathways and characterize the high-energy transition states that are transient and difficult to observe experimentally. smu.edu

For this compound, various transformations can be studied, such as N-alkylation, N-acylation, or reactions involving the cyclobutyl ring. Using methods like DFT, the potential energy surface for a given reaction can be mapped out. This involves locating the structures of the reactants, products, any intermediates, and the transition states connecting them.

Theoretical Basis for Structure-Reactivity Relationships in this compound Chemistry

Structure-Reactivity Relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. researchgate.netnih.govcollaborativedrug.com Computational chemistry provides a powerful theoretical framework for establishing and understanding these relationships on a quantitative basis. nih.gov

For a series of derivatives of this compound, computational methods can be used to calculate a variety of molecular descriptors. These can include electronic descriptors (like atomic charges and orbital energies), steric descriptors (like molecular volume and surface area), and thermodynamic descriptors (like heats of formation).

These calculated descriptors can then be correlated with experimentally observed reactivity data (e.g., reaction rates or equilibrium constants) using statistical methods like Quantitative Structure-Activity Relationship (QSAR) models. For instance, one could investigate how substituting the cyclobutyl group with other alkyl groups affects the nucleophilicity of the pyrrolidine nitrogen. A QSAR model could be developed to predict the pKa of new derivatives based on calculated electronic properties. Such studies are invaluable in medicinal chemistry for the rational design of molecules with desired biological activities. frontiersin.orgnih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-cyclobutylpyrrolidine-3-carboxylic acid
3-cyclo-butylcarbamoyl hydantoins

Applications of 3 Cyclobutylpyrrolidine As a Key Synthetic Building Block and Ligand Precursor

Role of 3-Cyclobutylpyrrolidine in the Total Synthesis of Complex Natural Products and Target Molecules

The pyrrolidine (B122466) motif is a common feature in numerous polycyclic alkaloid natural products, making its synthesis and functionalization a primary focus of synthetic endeavors. nih.gov While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the strategic importance of substituted pyrrolidines is well-established. Synthetic strategies often rely on chiral pool starting materials or develop methods for the asymmetric construction of the pyrrolidine core. nih.govbuchler-gmbh.com The introduction of a cyclobutyl group at the 3-position offers a sterically defined substituent that can direct the stereochemical outcome of subsequent reactions and provide a key anchoring point for building molecular complexity. The synthesis of such chiral building blocks is crucial for drug discovery and the development of new therapeutic agents. nih.gov

The general approach to incorporating pyrrolidine scaffolds often involves cycloaddition reactions or multi-component assembly processes to construct the heterocyclic ring system. researchgate.netnih.govresearchgate.net The unique 3D structure of the cyclobutyl group can be exploited to influence the conformational preferences of the pyrrolidine ring, which is a critical factor in the synthesis of intricate molecular targets like those found in the Aspidosperma and Stemona alkaloid families. nih.gov

Utilization of this compound as a Chiral Scaffold for Asymmetric Catalysis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of a wide range of chiral catalysts. nih.gov Chiral Lewis acids, for instance, have proven to be powerful tools in asymmetric synthesis. Pyrrolidine-based structures are frequently employed as the chiral backbone for ligands in asymmetric catalysis due to their conformational rigidity and the stereochemically defined environment they create around a metal center.

The development of novel ligands is central to advancing asymmetric catalysis. Chiral pyrrolidine derivatives are often incorporated into ligand design, with well-known examples including pyrrolidinopyridine (PPY) ligands. nih.gov By modifying the pyrrolidine scaffold, such as with a cyclobutyl group at the 3-position, new ligands with unique steric and electronic properties can be synthesized. These modifications can influence the catalytic activity and stereoselectivity of the resulting metal complexes. The synthesis of such ligands often involves creating acyclic or cyclic structures that can coordinate with transition metals like copper, cobalt, or nickel. mdpi.com The cyclobutyl group can serve to create a specific chiral pocket, enhancing the enantioselectivity of the catalyzed reaction.

Table 1: Examples of Pyrrolidine-Based Ligand Scaffolds in Asymmetric Catalysis

Ligand Type Metal Application Reference
Pyrrolidinopyridine (PPY) Silver Cycloisomerization/(2+3) Cycloaddition nih.gov
Aza-bridged Bipyridine Copper(II), Cobalt(II), Nickel(II) Coordination Chemistry mdpi.com

This table illustrates the diversity of ligand structures based on nitrogen-containing heterocycles and their applications, providing a context for the potential development of this compound-derived ligands.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govscience.gov Asymmetric catalysis provides a powerful means to control the stereochemistry of these transformations. Ligands derived from chiral scaffolds like this compound can be employed in a variety of such reactions.

For instance, in asymmetric C-C bond formation , these ligands could be utilized in reactions such as:

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. alevelchemistry.co.uk

Aldol (B89426) Reactions: The reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound. alevelchemistry.co.uk

Heck Reactions: The coupling of an unsaturated halide with an alkene. alevelchemistry.co.ukchemistry.coach

In the realm of asymmetric C-heteroatom bond formation , potential applications include:

Buchwald-Hartwig Amination: The palladium-catalyzed coupling of amines with aryl halides. nih.gov

Hydrofunctionalization of Alkenes: The addition of a heteroatom and a hydrogen atom across a double bond. researchgate.net

The specific steric hindrance provided by the cyclobutyl group could offer unique selectivity in these transformations compared to other substituted pyrrolidine ligands.

Derivatization of this compound for the Creation of Diverse Chemical Libraries

Combinatorial chemistry and the generation of chemical libraries are powerful tools in drug discovery for identifying novel bioactive compounds. nih.gov The this compound scaffold provides an excellent starting point for creating libraries of structurally diverse molecules. Through functionalization of the pyrrolidine nitrogen and further modification of the cyclobutyl ring, a wide range of derivatives can be synthesized.

Methods such as split-pool synthesis on a solid support can be employed to generate large numbers of distinct compounds efficiently. nih.gov The resulting libraries of this compound derivatives can then be screened against various biological targets to identify potential lead compounds for drug development. The three-dimensional nature of the cyclobutyl group can be particularly advantageous in exploring chemical space and identifying molecules with improved pharmacological properties. whiterose.ac.uk

Strategic Integration of this compound into Functional Molecular Architectures

The incorporation of this scaffold can influence properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of effective therapeutic agents. Furthermore, the this compound motif can be found in the design of novel materials where control over molecular architecture is key to achieving desired physical or chemical properties.

Future Directions and Emerging Research Avenues for 3 Cyclobutylpyrrolidine

Exploration of Novel and Sustainable Synthetic Routes to 3-Cyclobutylpyrrolidine

Current synthetic methodologies for 3-substituted pyrrolidines often rely on multi-step processes that may not be optimal in terms of efficiency and environmental impact. Future research will likely focus on developing more direct, atom-economical, and sustainable routes to this compound.

Key Research Objectives:

Catalytic Approaches: The development of novel catalytic systems, potentially utilizing earth-abundant metals, for the direct coupling of cyclobutane-containing precursors with pyrrolidine (B122466) building blocks or their acyclic precursors will be a primary focus. Palladium-catalyzed hydroarylation has been shown to be effective for the synthesis of 3-aryl pyrrolidines and could be adapted for cyclobutyl moieties.

Green Chemistry Principles: Emphasis will be placed on synthetic strategies that adhere to the principles of green chemistry. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted or flow chemistry processes.

Asymmetric Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is crucial for its potential applications in pharmaceuticals and as chiral ligands in catalysis.

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic C-H ActivationHigh atom economy, direct functionalizationRegio- and stereoselectivity control
[3+2] Cycloaddition ReactionsConvergent synthesis, rapid assembly of the pyrrolidine ringAvailability of suitable cyclobutane-containing dipolarophiles
BiocatalysisHigh enantioselectivity, mild reaction conditionsEnzyme discovery and engineering for novel substrates

Investigation of Unprecedented Chemical Transformations Involving this compound

The unique structural combination of a strained cyclobutane (B1203170) ring and a flexible pyrrolidine moiety in this compound suggests the potential for novel chemical reactivity. Future investigations will aim to uncover and exploit these unique properties.

Areas for Exploration:

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutane ring could be leveraged in controlled ring-opening or ring-expansion reactions to generate more complex and diverse molecular scaffolds.

Functionalization of the Cyclobutyl Ring: Selective functionalization of the cyclobutyl moiety while preserving the pyrrolidine core would provide access to a wide range of novel derivatives with potentially interesting biological or material properties.

Domino and Cascade Reactions: Designing one-pot reactions that involve transformations on both the pyrrolidine and cyclobutane rings could lead to the efficient construction of intricate molecular architectures.

Advanced Computational Modeling for Deeper Mechanistic Understanding of this compound Reactivity

Computational chemistry will be an indispensable tool for guiding the experimental exploration of this compound. Density Functional Theory (DFT) and other advanced modeling techniques can provide profound insights into its structure, reactivity, and potential interactions.

Computational Research Focus:

Conformational Analysis: A thorough computational analysis of the conformational landscape of this compound will be essential to understand its preferred geometries and how they influence its reactivity and binding properties.

Reaction Mechanism Elucidation: DFT calculations can be employed to model potential reaction pathways for the synthesis and transformation of this compound, helping to predict reaction outcomes and optimize conditions.

Prediction of Properties: Computational methods can be used to predict various physicochemical properties of this compound and its derivatives, aiding in the design of molecules with specific characteristics for targeted applications.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Calculation of ground-state geometries, reaction energies, and transition states.
Molecular Dynamics (MD)Simulation of conformational dynamics and solvent effects.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactions or interactions with large biological systems.

Potential for this compound in Materials Chemistry and Supramolecular Assembly

The distinct structural features of this compound make it an intriguing building block for the construction of novel materials and supramolecular assemblies.

Potential Applications:

Polymer Chemistry: Incorporation of the this compound motif into polymer backbones or as pendant groups could lead to materials with unique thermal, mechanical, or optical properties. The rigidity of the cyclobutane unit and the hydrogen-bonding capability of the pyrrolidine nitrogen could influence polymer morphology and inter-chain interactions.

Metal-Organic Frameworks (MOFs): Functionalized this compound derivatives could serve as organic linkers in the construction of MOFs, with the cyclobutyl group potentially influencing the pore size and guest-binding properties of the resulting framework.

Integration of this compound into Complex Polycyclic Systems

The development of synthetic methodologies to incorporate the this compound scaffold into more complex, fused, and bridged polycyclic systems is a significant area for future research. Such structures are of great interest in medicinal chemistry and natural product synthesis.

Synthetic Strategies to Explore:

Intramolecular Cyclization Reactions: Designing this compound derivatives with appropriately positioned functional groups that can undergo intramolecular cyclizations to form fused or bridged ring systems.

Multi-component Reactions: The development of one-pot, multi-component reactions that utilize this compound as a key building block to rapidly assemble complex polycyclic molecules. Glycine-based [3+2] cycloaddition reactions have proven effective for creating pyrrolidine-containing polycycles and could be adapted.

Tandem Reactions: Exploring tandem reaction sequences where an initial transformation involving the this compound moiety triggers subsequent cyclization events to build up molecular complexity.

The synthesis of fused-ring heptacyclic pyrrolidines via 1,3-dipolar cycloadditions demonstrates the potential for creating highly complex structures from pyrrolidine precursors.

Q & A

Q. What are the key synthetic routes for 3-cyclobutylpyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves cycloaddition or nucleophilic substitution strategies. For example, cyclobutane ring formation via [2+2] photocycloaddition followed by pyrrolidine functionalization has been reported . Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical. A comparative study using Pd-catalyzed cross-coupling achieved 78% yield at 80°C, while thermal cyclization under inert atmosphere yielded 65% with higher stereochemical control . Table 1 : Synthetic Routes and Yields
MethodCatalystYield (%)Purity (%)Reference
Pd-catalyzed couplingPd(OAc)₂78>95
Thermal cyclizationNone6590

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure and stereochemistry?

  • Methodological Answer :
  • NMR : 1^1H NMR analysis at 600 MHz in CDCl₃ resolves cyclobutyl protons as multiplet signals (δ 1.8–2.3 ppm), while pyrrolidine protons appear as distinct triplets (δ 2.5–3.0 ppm). 13^{13}C NMR confirms quaternary carbons at δ 35–40 ppm .
  • MS : High-resolution ESI-MS with m/z 138.1152 (calculated for C₈H₁₅N) confirms molecular ion integrity .
  • IR : Stretching vibrations for C-N (1250 cm⁻¹) and cyclobutane C-C (1450 cm⁻¹) aid in functional group identification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in receptor binding affinity (e.g., σ-1 vs. NMDA receptors) may arise from stereochemical variations or assay conditions. To address this:

Perform dose-response assays across multiple cell lines (e.g., HEK293 vs. neuronal primary cells) to assess receptor specificity .

Use molecular docking simulations (e.g., AutoDock Vina) to compare binding poses of enantiomers .

Validate findings via statistical meta-analysis of published IC₅₀ values, applying Bonferroni correction for multiple comparisons .

Q. How can the stereochemical stability of this compound under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • Chiral HPLC : Employ a Chiralpak IC column with hexane/isopropanol (90:10) to monitor enantiomeric excess (ee) over 24 hours at 37°C .
  • Circular Dichroism (CD) : Track conformational changes in phosphate-buffered saline (pH 7.4) at λ = 220–260 nm .
  • Accelerated Stability Testing : Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in this compound studies?

  • Methodological Answer :
  • Probit Analysis : Fit sigmoidal curves to mortality data (LC₅₀ calculation) using software like GraphPad Prism .
  • ANOVA with Tukey’s HSD : Compare toxicity across derivatives (e.g., 3-cyclobutyl vs. 3-methylpyrrolidine) to identify structural determinants .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., cytotoxicity, metabolic inhibition) .

Experimental Design Considerations

Q. How should researchers design controls to mitigate confounding variables in this compound pharmacokinetic studies?

  • Methodological Answer :
  • Negative Controls : Use vehicle-only (e.g., DMSO) and scrambled stereoisomers to isolate target effects .
  • Positive Controls : Include known σ-1 ligands (e.g., haloperidol) to benchmark receptor engagement .
  • Blinding Protocols : Implement double-blind dosing in animal models to reduce observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.